molecular formula C15H12O2 B12980777 2H-1-Benzopyran-2-one, 3,4-dihydro-4-phenyl-, (4R)- CAS No. 732250-35-0

2H-1-Benzopyran-2-one, 3,4-dihydro-4-phenyl-, (4R)-

Cat. No.: B12980777
CAS No.: 732250-35-0
M. Wt: 224.25 g/mol
InChI Key: LSVVKHXECFZKFD-CYBMUJFWSA-N
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Description

®-4-Phenylchroman-2-one is a chiral compound belonging to the class of chromanones It is characterized by a phenyl group attached to the fourth position of the chroman ring, which is a fused ring system consisting of a benzene ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Phenylchroman-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-4-Phenylchroman-2-one often involve large-scale Heck coupling reactions followed by purification processes to ensure the desired enantiomeric purity. The use of chiral catalysts and advanced separation techniques is crucial in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Phenylchroman-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromanones, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Phenylchroman-2-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It serves as a model compound for studying the interactions of chromanones with biological targets.

Medicine

In medicinal chemistry, ®-4-Phenylchroman-2-one is investigated for its potential therapeutic applications. It has shown promise in the development of drugs for treating various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of ®-4-Phenylchroman-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    Chromane: A simpler structure without the phenyl group.

    Flavanone: Similar structure but with a different substitution pattern.

    Coumarin: A related compound with a lactone ring instead of the chroman ring.

Uniqueness

®-4-Phenylchroman-2-one is unique due to its chiral nature and the presence of the phenyl group, which enhances its reactivity and potential biological activities. Its specific structure allows for selective interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

732250-35-0

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(4R)-4-phenyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C15H12O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2/t13-/m1/s1

InChI Key

LSVVKHXECFZKFD-CYBMUJFWSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2OC1=O)C3=CC=CC=C3

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3

Origin of Product

United States

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